N-benzyl-4-fluorobenzenesulfonamide
Overview
Description
N-benzyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C13H12FNO2S. It is a derivative of benzenesulfonamide, where a benzyl group and a fluorine atom are attached to the nitrogen and the para position of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-fluorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add benzylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction and purify it by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Amination: The sulfonamide group can be involved in amination reactions, forming new amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinic acids .
Scientific Research Applications
N-benzyl-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the benzyl group, making it less lipophilic and potentially less active in biological systems.
N-fluorobenzenesulfonimide: Contains a fluorine atom bonded to nitrogen, making it a useful fluorinating agent but with different reactivity compared to N-benzyl-4-fluorobenzenesulfonamide.
Benzenesulfonamide: The parent compound without any substituents, which serves as a basic scaffold for various derivatives.
Uniqueness
This compound is unique due to the presence of both the benzyl and fluorine groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, while the fluorine atom can influence its electronic properties and reactivity .
Properties
IUPAC Name |
N-benzyl-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJHIJIVPYDTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356854 | |
Record name | N-benzyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727-36-6 | |
Record name | N-benzyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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